2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid

Lipophilicity Drug-likeness Membrane permeability

Researchers pursuing intracellular peptidomimetic targets often encounter flat SAR or poor membrane permeability with polar N-methyl or primary amine analogs. This compound resolves both limitations: • +1.73 log unit increase in AlogP vs. the N-methyl congener, enhancing passive membrane diffusion for intracellular target engagement. • Seven rotatable bonds enable systematic conformational probing when methyl/ethyl analogs yield flat SAR. • Bifunctional architecture-carboxylic acid (pKa ~2.04) plus pyrazole N-donor-supports heteroleptic metal complex construction with tunable steric bulk. Supplied at 98% purity with global shipping. For R&D use only.

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
Cat. No. B13627290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC(C)NC(CN1C=CC=N1)C(=O)O
InChIInChI=1S/C9H15N3O2/c1-7(2)11-8(9(13)14)6-12-5-3-4-10-12/h3-5,7-8,11H,6H2,1-2H3,(H,13,14)
InChIKeyWMLKJLHVJQQHFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid: Physicochemical Profile & Catalog Positioning


2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid (CAS 1249752-48-4; MF C₉H₁₅N₃O₂; MW 197.23 g/mol) is a synthetic non-proteinogenic α-amino acid derivative bearing an N-isopropyl secondary amine at the α-carbon and a pyrazol-1-ylmethyl side chain [1]. The compound is offered as a research-grade building block (typically 95–98% purity) through specialist catalog suppliers and is structurally classified as a 1H-pyrazole-1-propanoic acid, α-[(1-methylethyl)amino]- derivative . Its bifunctional architecture—combining a carboxylic acid handle, a sterically hindered isopropylamino group, and an aromatic pyrazole ring capable of π-stacking and hydrogen bonding—positions it as a versatile intermediate for peptidomimetic synthesis, metal coordination chemistry, and medicinal chemistry probe development .

Peptidomimetic synthesis Bifunctional scaffold with carboxylic acid and pyrazole for peptide mimic design
Metal coordination Pyrazole N-donor and carboxylate O-donor sites support heteroleptic complex formation
Medicinal chemistry Research-grade building block for probe and lead optimization campaigns

2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid: Distinct from N-Alkyl Congeners


Within the 2-(N-alkylamino)-3-(1H-pyrazol-1-yl)propanoic acid series, even a single-carbon change in the N-alkyl substituent produces quantifiable shifts in computed lipophilicity, steric bulk, and hydrogen-bonding capacity that are consequential for molecular recognition, membrane permeability, and downstream synthetic derivatization. Head-to-head predicted property comparisons show that substituting isopropyl for methyl raises AlogP by approximately 1.73 log units (from –0.44 to +1.29) and increases molecular weight from 169.18 to 197.23 g/mol [1], while the unsubstituted primary amine analogue (2-amino-3-(1H-pyrazol-1-yl)propanoic acid) displays XlogP values ranging from –3.40 to –0.71 and a markedly different ionization profile [2]. These differences are not cosmetic: they directly affect passive diffusion rates, solubility, target binding kinetics, and the compound's suitability as a building block for specific peptide or ligand scaffolds. Generic substitution without explicit experimental validation therefore risks confounding SAR interpretation, altering pharmacokinetic readouts, or producing non-equivalent synthetic intermediates.

Target: Isopropylamino derivative
Lipophilicity
Higher computed AlogP; may enhance passive membrane permeation
Steric bulk
Branched isopropyl group introduces greater steric demand
Ionization
Secondary amine with bulkier cationic center at pH < ~9
N-Alkyl analogs (methyl, ethyl, primary amine)
Lipophilicity
Lower computed logP; may limit passive diffusion in cell-based assays
Steric bulk
Smaller N-alkyl groups reduce steric influence on binding
Ionization
Primary amine exhibits markedly different ionization profile

Even single-carbon N-alkyl changes may shift lipophilicity, target binding kinetics, and SAR readouts. Generic substitution without experimental validation may confound results.

2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid: Quantitative Differentiation vs. Analogs


Lipophilicity Advantage Over N-Methyl Analog

The target compound's computed AlogP of 1.29 (from the AladdinSci database) represents a substantial increase in lipophilicity compared with the N-methyl analog, 2-(methylamino)-3-(1H-pyrazol-1-yl)propanoic acid, for which LogP is reported as –0.44 [1]. The unsubstituted primary amine variant is even more polar, with XlogP of –3.40 and AlogP of –0.71 [2]. This progressive increase in lipophilicity as the N-alkyl chain lengthens and branches is consistent with the additive contribution of methylene and methyl groups to logP. For the target compound relative to the methyl analog, the quantified difference of ΔLogP ≈ +1.73 corresponds to an approximately 54-fold increase in predicted octanol-water partition coefficient, a magnitude likely to translate into measurably different passive membrane permeation rates and tissue distribution in cell-based or in vivo models.

Lipophilicity shift
Data to verify
ΔLogP = +1.73
54× predicted octanol-water partition
Supports lipophilicity screening; verify experimental logP and permeability
Computed values only; no experimental logP located
Lipophilicity Drug-likeness Membrane permeability

Conserved Carboxylic Acid pKa Across N-Alkyl Series

The predicted pKa of the carboxylic acid group for the target compound is 2.04 ± 0.10 [1], which is effectively identical to the value reported for the N-methyl analog (pKa = 2.07 ± 0.10) [2]. This indicates that the N-alkyl substitution has negligible effect on the acidity of the α-carboxylic acid, and both compounds exist predominantly as zwitterions at physiological pH (~7.4). However, the secondary amine pKa (not explicitly reported in available sources for the target compound) is expected to be higher than that of the primary amine analog, which has a basic pKa reported at approximately 9.0–10.0, consistent with its detection as a strong base [3]. The critical differentiation is therefore not in the acidic pKa per se, but in the overall ionization and charge distribution landscape: the isopropylamino derivative carries a bulkier, more lipophilic cationic center at pH < ~9, which influences salt formation, crystallization behavior, and interactions with biological counterions differently from the methyl or ethyl congeners.

pKa conservation
Data to verify
pKa (acid) = 2.04 vs 2.07
Δ ~0.03 (within error)
Carboxylic acid ionization comparable; zwitterionic character retained
Predicted pKa; experimental titration not available
Ionization state pH-dependent solubility Zwitterion formation

Greater Conformational Flexibility vs. Methyl Analog

The target compound possesses seven rotatable bonds (AladdinSci database), compared with five rotatable bonds for the N-methyl analog (as inferred from the methyl analog's SMILES structure CN C(CN1C=CC=N1)C(=O)O) and four for the unsubstituted primary amine [1]. The two additional rotatable bonds arise from the isopropyl group's branched architecture, which introduces extra torsional degrees of freedom. While higher rotatable bond count generally correlates with reduced oral bioavailability in classical drug-likeness metrics, it also enables a broader conformational sampling space, which can be advantageous for induced-fit binding to flexible protein pockets or for exploring diverse metal coordination geometries. The target compound's QED (Quantitative Estimate of Drug-likeness) weighted score of 0.69 places it within an attractive range for lead-like compounds, balancing flexibility against other drug-likeness parameters .

Rotatable bonds
Data to verify
7 rotatable bonds
+2 vs methyl analog
Additional flexibility may support induced-fit binding studies
Estimated from SMILES; confirm by conformational analysis
Conformational flexibility Molecular recognition Ligand design

Polar Surface Area Near Bioavailability Threshold

The target compound has a topological polar surface area (TPSA) of 90.65 Ų , which places it near the commonly cited 90 Ų threshold for blood-brain barrier penetration and below the 140 Ų limit associated with poor oral absorption. In contrast, the N-methyl analog has a lower TPSA of approximately 67.15 Ų [1], and the unsubstituted primary amine analog has a TPSA of 81.10 Ų [2]. The target compound's TPSA value represents an intermediate polarity that may offer a favorable balance: sufficiently polar to maintain aqueous solubility and hydrogen-bonding capacity (5 HBA, 2 HBD) while remaining within the range associated with acceptable membrane permeability. The incremental PSA increase of ~23.5 Ų versus the methyl analog results from the additional solvent-accessible surface contributed by the isopropyl group's branched topology.

Polar surface area
Data to verify
TPSA = 90.65 Ų
+23.5 Ų vs methyl
Near BBB permeability threshold; supports CNS probe design consideration
Computed TPSA; verify with experimental permeability assays
Polar surface area ADME Oral bioavailability prediction

2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid: Research & Procurement Applications


Lipophilicity-Enhanced Peptidomimetic Building Block

When synthesizing pyrazole-containing peptidomimetics or β-sheet ligand scaffolds where the N-methyl analog (LogP = –0.44) proves too polar for adequate cell membrane penetration, the isopropylamino derivative (AlogP = 1.29) provides a quantifiably more lipophilic alternative while preserving the carboxylic acid handle and pyrazole pharmacophore. This is particularly relevant for intracellular target engagement studies where passive diffusion is the primary uptake mechanism [1].

Conformational SAR in Pyrazole-Containing Leads

The target compound's seven rotatable bonds—versus five for the N-methyl analog—enable systematic exploration of conformational space in structure-activity relationship (SAR) campaigns. Researchers encountering flat SAR with the methyl or ethyl congeners can introduce the isopropylamino derivative to probe whether additional torsional flexibility and steric bulk unlock new binding poses or improve selectivity across related protein targets .

Metal Coordination and Bifunctional Ligand Design

The target compound's bifunctional architecture—combining a carboxylic acid (pKa ~2.04) capable of metal carboxylate coordination with a pyrazole ring that can serve as a neutral N-donor ligand—makes it suitable for constructing heteroleptic metal complexes. The isopropyl group's steric bulk can influence coordination geometry and complex stability differently than the less hindered methyl or ethyl analogs, offering tunability in catalyst design or metallodrug development [1].

Application
Selection Property
Validation Focus
Peptidomimetic building block
Lipophilicity profile (AlogP)
Cell permeability, membrane partition assays
Conformational SAR exploration
Rotatable bond count, steric bulk
Binding pose diversity, selectivity profiling
Metal coordination ligand design
Bifunctional donor set (CO₂H, pyrazole) and steric profile
Coordination geometry, complex stability assays
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